molecular formula C19H16FN5O B10981624 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10981624
M. Wt: 349.4 g/mol
InChI Key: VXLKUJKCQOONQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a triazole ring, and an indole carboxamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-fluorobenzyl bromide: This can be achieved by bromination of 4-fluorotoluene using bromine in the presence of a catalyst.

    Formation of 1H-1,2,4-triazole-5-amine: This intermediate can be synthesized by reacting hydrazine hydrate with formamide under controlled conditions.

    Coupling Reaction: The 4-fluorobenzyl bromide is then reacted with 1H-1,2,4-triazole-5-amine to form the desired triazole derivative.

    Indole Carboxamide Formation: The final step involves the coupling of the triazole derivative with 1-methyl-1H-indole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H16FN5O/c1-25-15-5-3-2-4-13(15)11-16(25)18(26)22-19-21-17(23-24-19)10-12-6-8-14(20)9-7-12/h2-9,11H,10H2,1H3,(H2,21,22,23,24,26)

InChI Key

VXLKUJKCQOONQU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.